1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperidine ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl and methoxyphenyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the methanesulfonyl group via sulfonylation reactions.
Step 3: Attachment of the methoxyphenyl group through electrophilic aromatic substitution.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE
- 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-2-CARBOXAMIDE
These compounds share similar structural features but differ in the position of the carboxamide group on the piperidine ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-7-5-14(6-8-16)4-3-11-18-17(20)15-9-12-19(13-10-15)24(2,21)22/h5-8,15H,3-4,9-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHVDZZCQFOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.